molecular formula C6H5BrClNO B187581 3-Bromo-2-chloro-4-methoxypyridine CAS No. 144584-29-2

3-Bromo-2-chloro-4-methoxypyridine

Cat. No. B187581
M. Wt: 222.47 g/mol
InChI Key: WNCWAYKQILUYEO-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-methoxypyridine is an important organic synthesis intermediate and medical intermediate . It can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of 3-Bromo-2-chloro-4-methoxypyridine involves various methods. One such method is mentioned in a patent . Another method involves the use of (3-Bromo-2-methoxypyridin-4-yl)boronic acid as a building block for the synthesis of novel heterocyclic compounds.


Molecular Structure Analysis

The molecular formula of 3-Bromo-2-chloro-4-methoxypyridine is C6H5BrClNO . The molecular weight is 222.47 g/mol . The InChI code is 1S/C6H5BrClNO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3 .


Chemical Reactions Analysis

3-Bromo-2-chloro-4-methoxypyridine can participate in various coupling reactions to create complex molecules. It is used in the preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-chloro-4-methoxypyridine include a molecular weight of 222.47 g/mol , a topological polar surface area of 22.1 Ų , and a rotatable bond count of 1 . The compound is solid at room temperature .

Scientific Research Applications

As a Precursor for Pyridyne Formation

3-Bromo-2-chloro-4-methoxypyridine has been developed as a practical 2,3-pyridyne precursor. This precursor, through halogen-metal exchange, reacts regioselectively with various furans (Walters, Carter, & Banerjee, 1992).

In Halogen Atom Migration Studies

Studies have shown that 3-bromo-2,4-dihydroxypyridine, when chlorinated, leads to the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine. This reveals interesting insights into halogen atom migration in such compounds (Hertog & Schogt, 2010).

In Studying Lithiation Pathways

Research on the lithiation pathway of 2-chloro and 2-methoxypyridine with lithium dialkylamides used 3-Bromo-2-chloro-4-methoxypyridine to understand the critical availability of H-6 and H-3 protons in the pyridine nucleus for C-3 lithiation (Gros, Choppin, & Fort, 2003).

In Amination Reactions and Rearrangements

3-Bromo-2-chloro-4-methoxypyridine plays a role in amination reactions and rearrangements. For example, 3-chloro and 4-chloropyridine are converted into amino pyridines, suggesting the involvement of pyridyne intermediates in these processes (Pieterse & Hertog, 2010).

In Synthesizing Physiologically Active Compounds

The compound has been used in the synthesis of 3-halopyrroles, which are potential physiologically active compounds in agrochemistry and pharmaceutical sciences (Kimpe, Tehrani, Stevens, & Cooman, 1997).

In Nitration Reactions

The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide has been studied using 3-bromo-5-methoxypyridine-N-oxide, providing insights into the formation of nitro derivatives (Hertog, Ammers, & Schukking, 2010).

In Microbiological Activity Studies

3-Bromo-2-chloro-4-methoxypyridine derivatives have been synthesized and tested for their bacteriostatic or tuberculostatic activity, demonstrating their potential in microbiological applications (Miszke, Foks, Brożewicz, Kędzia, Kwapisz, & Zwolska, 2008).

In Synthesis of Schiff Base Compounds

It has been used in the synthesis of new Schiff base compounds, which are significant in the study of antibacterial activities (Wang, Nong, Sht, & Qi, 2008).

In Synthesis of Ionic Salts for Nonlinear Optics

The compound has been involved in the preparation of ionic salts with potential applications in second-order nonlinear optics (Anwar, Okada, Oikawa, & Nakanishi, 2000).

Safety And Hazards

3-Bromo-2-chloro-4-methoxypyridine is harmful by inhalation, in contact with skin, and if swallowed . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

3-Bromo-2-chloro-4-methoxypyridine can be a building block for the synthesis of novel heterocyclic compounds with potential medicinal properties. It can be widely used in laboratory research and development process and chemical production process .

Relevant Papers The relevant papers retrieved do not provide additional information on 3-Bromo-2-chloro-4-methoxypyridine .

properties

IUPAC Name

3-bromo-2-chloro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCWAYKQILUYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439622
Record name 3-BROMO-2-CHLORO-4-METHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chloro-4-methoxypyridine

CAS RN

144584-29-2
Record name 3-BROMO-2-CHLORO-4-METHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MA Walters, PH Carter, S Banerjee - Synthetic communications, 1992 - Taylor & Francis
… When the flask had cooled it was charged with 55 mg (0.25 mmol) of 3-bromo-2-chloro-4-methoxypyridine and 4.0 mL of dry ether under a blanket of argon. The resulting solution was …
Number of citations: 10 www.tandfonline.com
MA Walters, JJ Shay - Tetrahedron letters, 1995 - Elsevier
… with lead tetraacetate,” and by the treatment of multi-halogenated pyridines with organolithium reagents5 We have shown that 3-bromo-2-chloro-4-methoxypyridine can serve as a …
Number of citations: 29 www.sciencedirect.com
JJ Shay - 1996 - search.proquest.com
… generated from the practical pyridyne precursor, 3-bromo-2-chloro-4-methoxypyridine (9).6S … addition elimination reaction, to afford the desired 3-bromo-2-chloro-4methoxypyridine (9). …
Number of citations: 2 search.proquest.com

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